Potency Against Solvent-Front Resistance Mutation TRKA G595R: Head-to-Head Cellular Comparison
In a head-to-head comparison using Ba/F3 cells expressing LMNA::NTRK1 harboring the solvent-front mutation TRKA G595R, selitrectinib demonstrated an IC₅₀ of 18.7 ± 6.4 nM, whereas larotrectinib and entrectinib exhibited IC₅₀ values of 3,540 ± 1,560 nM and 987 ± 487 nM, respectively [1]. This represents an approximate 189-fold improvement over larotrectinib and a 53-fold improvement over entrectinib against this clinically relevant resistance mutation.
| Evidence Dimension | Cellular antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | 18.7 ± 6.4 nM |
| Comparator Or Baseline | Larotrectinib: 3,540 ± 1,560 nM; Entrectinib: 987 ± 487 nM |
| Quantified Difference | ~189-fold more potent than larotrectinib; ~53-fold more potent than entrectinib |
| Conditions | Ba/F3 cells expressing LMNA::NTRK1 with TRKA G595R mutation; 72-hour proliferation assay |
Why This Matters
This quantitative differentiation directly informs compound selection for research models of acquired resistance, as first-generation inhibitors are essentially inactive at physiologically achievable concentrations against this common resistance variant.
- [1] Murray BW, Rogers E, Zhai D, et al. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Mol Cancer Ther. 2021;20(10):1930-1940. Table 1. View Source
